molecular formula C16H37NOSn B2804522 3-[(Tributylstannyl)methoxy]-1-propanamine CAS No. 1577233-70-5

3-[(Tributylstannyl)methoxy]-1-propanamine

Cat. No.: B2804522
CAS No.: 1577233-70-5
M. Wt: 378.188
InChI Key: MFLUZZMSFDSMIZ-UHFFFAOYSA-N
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Description

3-[(Tributylstannyl)methoxy]-1-propanamine is an organotin compound with the molecular formula C16H37NOSn. It is a versatile reagent used in organic synthesis, particularly in the formation of N-heterocycles. The compound is known for its ability to introduce the tributylstannyl group into various molecular frameworks, making it valuable in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tributylstannyl)methoxy]-1-propanamine typically involves the reaction of tributylstannyl chloride with 3-aminopropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The general reaction scheme is as follows:

Bu3SnCl+HOCH2CH2CH2NH2Bu3SnOCH2CH2CH2NH2+HCl\text{Bu}_3\text{SnCl} + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Bu}_3\text{SnOCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCl} Bu3​SnCl+HOCH2​CH2​CH2​NH2​→Bu3​SnOCH2​CH2​CH2​NH2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Tributylstannyl)methoxy]-1-propanamine undergoes various types of chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form stannic derivatives.

    Reduction: The compound can be reduced to remove the stannyl group.

    Substitution: The stannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used to substitute the stannyl group.

Major Products Formed

Scientific Research Applications

3-[(Tributylstannyl)methoxy]-1-propanamine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of N-heterocycles and other complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tributylstannyl)methoxy]-1-propanamine involves the formation of a stable stannyl intermediate, which can undergo various transformations. The stannyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic and steric properties of the stannyl group, which can stabilize transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

    3-((Tributylstannyl)methoxy)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    3-((Tributylstannyl)methoxy)propylamine: Another variant with slight structural differences.

Uniqueness

3-[(Tributylstannyl)methoxy]-1-propanamine is unique due to its combination of the stannyl group and amine functionality, which provides distinct reactivity patterns and applications compared to its analogs .

Properties

IUPAC Name

3-(tributylstannylmethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h1-5H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLUZZMSFDSMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NOSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577233-70-5
Record name 1577233-70-5
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